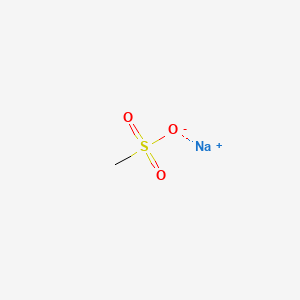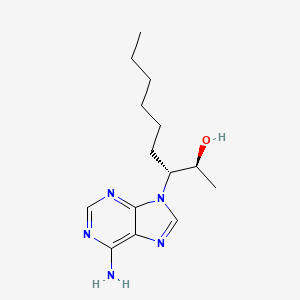
Natriummethansulfonat
Übersicht
Beschreibung
Synthesis Analysis
Sodium methanesulfonate can be formed through the interaction of methanesulfonic acid (MSA) with sodium chloride, producing methanesulfonate salts. The synthesis process highlights the conversion of MSA into its sodium salt form, indicating a straightforward synthesis pathway from the parent sulfonic acid to the salt form through the addition of a sodium base (Kwong et al., 2018).
Molecular Structure Analysis
The molecular structure of sodium methanesulfonate, with its sulfonate group, contributes to its significant solubility in water and its role in atmospheric chemistry, particularly in the formation of aerosols and their chemical transformations. Its molecular structure facilitates interactions with various environmental chemicals, influencing its chemical behavior and reactivity.
Chemical Reactions and Properties
Sodium methanesulfonate participates in heterogeneous OH oxidation, where its compositional changes in the aerosol form can be measured. This reaction pathway is crucial for understanding the compound's behavior in atmospheric chemistry, including its role in aerosol formation and transformation (Kwong et al., 2018).
Physical Properties Analysis
The hygroscopic properties of sodium methanesulfonate, including its deliquescent and efflorescent behaviors, are vital for modeling aerosols and cloud formation processes in the marine boundary layer. These properties impact the phase, size, and water content of sea salt aerosols, influencing atmospheric chemistry and climate systems (Zeng et al., 2014).
Chemical Properties Analysis
Sodium methanesulfonate's chemical properties, such as its reaction with NaCl and sea salt particles, form CH3SO3Na and CH3SO3− as major products. These reactions underscore the compound's role in atmospheric chemistry and its interactions with sea salt particles, affecting the chemical composition of the marine boundary layer (Tang & Zhu, 2009).
Wissenschaftliche Forschungsanwendungen
Synthese von ionischen Flüssigkeiten
Natriummethansulfonat wird in der Regel als Anionenquelle [CH3SO3]− zur Synthese von ionischen Flüssigkeiten verwendet . Ionische Flüssigkeiten finden aufgrund ihrer einzigartigen Eigenschaften wie geringer Flüchtigkeit, hoher thermischer Stabilität und breiter elektrochemischer Fenster eine breite Anwendung in der chemischen Synthese, Katalyse und Elektrochemie.
Katalysator in der organischen Synthese
This compound dient als Katalysator in verschiedenen Reaktionen. Es kann die Geschwindigkeit chemischer Reaktionen beschleunigen, ohne selbst verbraucht zu werden, was es in der organischen Synthese wertvoll macht. Der Einsatz von Katalysatoren kann die Effizienz chemischer Prozesse verbessern und die Produktion von Abfall reduzieren.
Reagenz in chemischen Reaktionen
Als Reagenz beteiligt sich this compound an chemischen Reaktionen und trägt zur Bildung der Produkte bei. Es kann in einer Vielzahl von chemischen Reaktionen eingesetzt werden, darunter Substitutionsreaktionen, Additionsreaktionen und Redoxreaktionen.
Stabilisator in der pharmazeutischen Entwicklung
In der pharmazeutischen Entwicklung wird this compound als Stabilisator eingesetzt. Es kann den Abbau von pharmazeutischen Wirkstoffen verhindern, die Stabilität von Formulierungen verbessern und die Haltbarkeit pharmazeutischer Produkte verlängern.
Konjugierte Addition an Vinylheterocyclen
This compound kann für die konjugierte Addition an Vinylheterocyclen verwendet werden . Diese Reaktion ist wichtig bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien.
Kreuzkupplungsreaktion mit Arylboronsäure
Die Kreuzkupplungsreaktion zwischen Arylboronsäure und this compound wurde untersucht . Diese Reaktion ist ein leistungsfähiges Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, einem Schlüsselschritt bei der Synthese vieler organischer Verbindungen.
Wirkmechanismus
Target of Action
Sodium methanesulfonate, also known as colistin methanesulfonate (CMS), is primarily used as a prodrug for colistin . Colistin targets multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . It is also used as an anion source [CH3SO3]− for synthesizing ionic liquids .
Mode of Action
Sodium methanesulfonate is an inactive prodrug that is converted into its active form, colistin, in the body . Colistin interacts with the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria, displacing divalent cations (Ca2+ and Mg2+) from the phosphate groups of membrane lipids. This leads to an increase in the permeability of the cell envelope, leakage of cellular contents, and ultimately cell death .
Biochemical Pathways
Pharmacokinetics
The pharmacokinetics of sodium methanesulfonate, when used as a prodrug for colistin, are complex . Due to its large molecular weight and cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .
Result of Action
The primary result of sodium methanesulfonate’s action is the death of targeted Gram-negative bacteria. By increasing the permeability of the bacterial cell envelope, it causes leakage of cellular contents and eventually leads to cell death .
Action Environment
The action of sodium methanesulfonate can be influenced by various environmental factors. For instance, it is known that colistin binds to laboratory materials, which can raise many experimental issues and make studies on colistin tricky . Furthermore, resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses . Therefore, the use of a loading dose might reduce the emergence of resistance but the use of colistin in combination also seems necessary .
Biochemische Analyse
Biochemical Properties
Sodium methanesulfonate plays a significant role in biochemical reactions, primarily as a source of methanesulfonate anions. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, sodium methanesulfonate is used in the preparation of polyanionic antimicrobial membranes, where it interacts with microbial cell walls, disrupting their integrity and leading to cell lysis . Additionally, it is involved in the synthesis of indole acids, which act as inhibitors of phosphodiesterase enzymes, thereby modulating cellular signaling pathways .
Cellular Effects
Sodium methanesulfonate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, sodium methanesulfonate disrupts cell wall integrity, leading to cell death . In mammalian cells, it can modulate enzyme activity, affecting metabolic pathways and gene expression. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, thereby influencing overall cell function .
Molecular Mechanism
At the molecular level, sodium methanesulfonate exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, sodium methanesulfonate can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium methanesulfonate can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term exposure to sodium methanesulfonate in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when designing experiments involving sodium methanesulfonate.
Dosage Effects in Animal Models
The effects of sodium methanesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity . In some cases, high doses of sodium methanesulfonate can cause toxic or adverse effects, such as cell death or tissue damage . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies involving sodium methanesulfonate.
Metabolic Pathways
Sodium methanesulfonate is involved in various metabolic pathways, including those related to sulfur metabolism. It can be metabolized by bacteria and other microorganisms, leading to the production of methanesulfonate and other sulfur-containing compounds . The compound interacts with enzymes involved in sulfur metabolism, influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular function and overall metabolic activity .
Transport and Distribution
Within cells and tissues, sodium methanesulfonate is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, sodium methanesulfonate can accumulate in specific compartments or organelles, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of sodium methanesulfonate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, sodium methanesulfonate may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and influence cellular processes
Eigenschaften
IUPAC Name |
sodium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVTYAVXTDIPAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-75-2 (Parent) | |
| Record name | Sodium methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80883838 | |
| Record name | Methanesulfonic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Sodium methanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20808 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2386-57-4 | |
| Record name | Sodium methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ2B3ZEZ3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium methanesulfonate?
A1: Sodium methanesulfonate has the molecular formula CH3SO3Na and a molecular weight of 118.09 g/mol.
Q2: Are there any spectroscopic techniques used to characterize sodium methanesulfonate?
A: Yes, infrared (IR) spectroscopy has been used to study the state of molecular-ion equilibria of sodium methanesulfonate solutions in both water and methanesulfonic acid. []
Q3: How does the presence of sodium methanesulfonate affect the properties of sodium chloride (NaCl) particles?
A: Research indicates that sodium methanesulfonate can significantly influence both the hygroscopic and reactive properties of NaCl particles. Notably, the presence of sodium methanesulfonate leads to a decrease in the net reaction probability of the particle-HNO3 heterogeneous reaction. This effect is more pronounced at lower relative humidity levels and with increasing concentrations of sodium methanesulfonate. []
Q4: What unique structural characteristic of sodium methanesulfonate influences its interaction with sodium chloride particles?
A: The surfactant properties of methanesulfonate ions (CH3SO3-) contribute to their accumulation at the surface of wet, deliquesced NaCl particles. This surface accumulation plays a crucial role in altering the hygroscopic and reactive properties of the mixed particles. []
Q5: How does the presence of sodium methanesulfonate impact the deliquescence behavior of NaCl particles?
A: The deliquescence of mixed sodium methanesulfonate/NaCl particles occurs in two distinct steps. Initially, at approximately 69% relative humidity, the sodium methanesulfonate shell absorbs water. Subsequently, at around 75% relative humidity, the NaCl core undergoes deliquescence. This two-step deliquescence behavior differs from that of pure NaCl particles and highlights the influence of sodium methanesulfonate on the hygroscopic properties of the mixture. []
Q6: What is a notable application of sodium methanesulfonate in organic synthesis?
A: Sodium methanesulfonate serves as a valuable reagent in the synthesis of water-soluble 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one derivatives. These derivatives, characterized by the presence of a sodium methanesulfonate fragment at the first position of the heterocycle, are prepared through a regioselective method involving the reaction of (1-(3,3-diethoxypropyl)ureido)methanesulfonate with various aromatic and heterocyclic nucleophiles. []
Q7: What are the advantages of using sodium methanesulfonate in the preparation of methanesulfonic acid compared to traditional methods?
A: Employing sodium methanesulfonate as a raw material in the production of methanesulfonic acid, particularly through bipolar membrane electrodialysis technology, offers several advantages over conventional organic synthesis methods. These include lower raw material costs, the ability to recycle alkali liquor (reducing preparation costs), avoidance of secondary environmental pollution, and an improved safety profile. []
Q8: How can the local head group concentration within sodium dodecyl sulfate and sodium dodecanesulfonate micelles be determined?
A: The local head group concentration in these micelles can be determined using chemical trapping. This involves employing 4-n-hexadecyl-2,6-dimethylbenzenediazonium tetrafluoroborate (16-ArN2BF4) as a probe and comparing the relative product yields obtained in the micellar solutions to those obtained in water using analogous short-chain compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-furanylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B1220414.png)








![4,9-dihydroxy-6-(2-hydroxypropyl)-7-[(2S)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione](/img/structure/B1220427.png)
